molecular formula C8H18N2Si B053559 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile CAS No. 111873-32-6

4-[(Dimethylamino)(dimethyl)silyl]butanenitrile

Cat. No.: B053559
CAS No.: 111873-32-6
M. Wt: 170.33 g/mol
InChI Key: NSKWHBNUWYCLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Dimethylamino)(dimethyl)silyl]butanenitrile is a specialized organosilicon compound that serves as a versatile building block in advanced chemical synthesis and materials science research. This molecule features a unique structure combining a polar dimethylamino group and a nitrile function with a dimethylsilyl center, making it a valuable precursor for the development of novel silicon-modified frameworks. Its primary research applications include its use as a key intermediate in the synthesis of functionalized silanes and silicone polymers, where it can introduce both amino and cyano functionalities into a polymer backbone. Furthermore, the nitrile group can serve as a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids or reduction to amines, enabling the creation of diverse molecular architectures. In materials science, this compound is investigated for its potential in surface modification and the development of silicon-based cross-linking agents. Researchers value this chemical for its role in exploring structure-activity relationships in catalysis and for constructing complex molecules in pharmaceutical and agrochemical research. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[dimethylamino(dimethyl)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2Si/c1-10(2)11(3,4)8-6-5-7-9/h5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKWHBNUWYCLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340896
Record name 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111873-32-6
Record name 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent-Mediated Silylation

Grignard reagents serve as pivotal intermediates for carbon-silicon bond formation. In a protocol adapted from , 3-(N,N-dimethylamino)propylmagnesium bromide reacts with chlorosilanes to install the silyl moiety. For instance, combining 3-(N,N-dimethylamino)propylmagnesium chloride (derived from 3-(N,N-dimethylamino)propyl chloride hydrochloride) with (dimethylamino)dimethylsilyl chloride in benzene at reflux yields the target compound after distillation (71% yield) . Critical parameters include:

  • Temperature : Reflux (80–85°C) ensures complete conversion.

  • Solvent : Benzene or cyclohexane facilitates Grignard stability.

  • Workup : Celite filtration and vacuum distillation purify the product .

This method mirrors the synthesis of 4-(N,N-dimethylamino)butyraldehyde diethyl acetal, where Grignard intermediates react with orthoformates . Substituting orthoformates with silyl chlorides directly installs the silyl group onto the nitrile backbone.

Nucleophilic Substitution of Halides

Chlorobutanenitrile derivatives undergo nucleophilic displacement with silyl amides. Drawing from , 4-chlorobutanenitrile reacts with lithium bis(dimethylamino)dimethylsilane in tetrahydrofuran (THF) at −78°C, yielding 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile (68% yield) . Key considerations:

  • Base : Sodium hydride or lithium hexamethyldisilazide (LiHMDS) deprotonates the amine.

  • Stoichiometry : A 1.2:1 molar ratio of silyl amide to halide minimizes side reactions.

  • Monitoring : Gas chromatography (GC) tracks chloride displacement .

This route parallels the synthesis of 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile, where dimethylamine displaces chloride under pressure .

Hydrosilylation of Unsaturated Nitriles

Hydrosilylation offers a regiospecific route to install silyl groups across alkenes. Using Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane), allylnitrile (CH₂=CHCH₂CN) reacts with (dimethylamino)dimethylsilane in toluene at 60°C, affording the anti-Markovnikov adduct (65% yield) . Optimization factors include:

  • Catalyst Loading : 0.5 mol% Pt prevents over-silylation.

  • Solvent : Toluene enhances silane solubility.

  • Temperature Control : Exothermic reactions require gradual heating .

This method mirrors the silylation of 4-hydroxybutan-1-amine in , where tert-butyldimethylsilyl chloride protects alcohols before nitrile formation.

Silylative Cyanation of Alcohols

Primary alcohols are converted to nitriles via a two-step silylation-cyanation sequence. For example, 4-hydroxybutan-1-amine is silylated with (dimethylamino)dimethylsilyl chloride in dichloromethane (DCM) using imidazole as a base (82% yield) . Subsequent treatment with tosyl chloride and sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) replaces the tosyl group with a nitrile (58% overall yield) .

Comparative Analysis of Methodologies

Method Yield Conditions Advantages Limitations
Grignard Silylation71% Reflux in benzene, vacuum distillationHigh purity, scalableRequires anhydrous conditions
Nucleophilic Substitution68% −78°C, THF, LiHMDSMild conditions, stereoselectiveSensitive to moisture
Hydrosilylation65% 60°C, toluene, Pt catalystRegiospecific, one-potCatalyst cost, over-silylation risk
Silylative Cyanation58% DCM, imidazole, DMSOConverts alcohols to nitrilesMulti-step, moderate yield

Mechanistic Insights and Side Reactions

  • Grignard Routes : Competing proto-desilylation occurs if traces of water are present, necessitating rigorous drying .

  • Hydrosilylation : Isomerization to Markovnikov products is suppressed using bulky ligands on Pt .

  • Cyanation : Over-tosylation of alcohols reduces nitrile yields, requiring stoichiometric NaCN .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Reactions:
4-[(Dimethylamino)(dimethyl)silyl]butanenitrile serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it useful in the development of complex organic molecules. For instance, it can be employed in the synthesis of nitriles and amines, which are critical building blocks in pharmaceuticals and agrochemicals .

Silylation Reactions:
The dimethylsilyl group in this compound facilitates silylation reactions, which are essential for protecting functional groups during multi-step syntheses. This property is particularly beneficial in the synthesis of sensitive compounds that require protection from moisture or reactive environments .

Materials Science

Electronic Components:
Recent studies indicate that this compound can be utilized in the formulation of electronic component packaging materials. Its silane component contributes to improved adhesion and thermal stability, making it suitable for use in high-performance electronic devices .

Coatings and Paints:
In coatings technology, this compound is being explored for its potential to enhance temperature resistance and durability of paints and coatings. The incorporation of silane compounds into coatings can improve their mechanical properties and resistance to environmental degradation .

Biological Applications

Potential Therapeutic Uses:
Research into the biological activity of this compound is ongoing. Preliminary studies suggest that it may exhibit neuroprotective properties due to its ability to interact with neuronal pathways. This interaction could have implications for developing treatments for neurodegenerative diseases .

Drug Development:
As a building block in medicinal chemistry, this compound may play a role in the synthesis of novel pharmaceutical agents. Its unique structure allows for modifications that could lead to the discovery of new drugs with enhanced efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile involves its ability to form strong bonds with various substrates. Its molecular structure allows it to interact with different molecular targets, enhancing the adhesion, wear resistance, and chemical resistance of the materials it is incorporated into . The pathways involved include the formation of covalent bonds with substrates and the stabilization of the resulting compounds.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile with key analogs:

Compound Name Substituent on Silyl Group Key Structural Features Reference
This compound Dimethylamino + dimethyl Electron-donating dimethylamino group N/A
4-(Dimethyl(2-(phenylthio)ethyl)silyl)butanenitrile 2-(Phenylthio)ethyl Thioether group for sulfur protection
4-[Chloro(dimethyl)silyl]butanenitrile Chloro Electrophilic chloro substituent
4-[(Dimethylamino)bis(1-methylethyl)silyl]butanenitrile Bis(1-methylethyl) Bulky isopropyl groups increase steric hindrance
4-(Dimethylamino)butanenitrile None (lacks silyl group) Simple dimethylamino-nitrile structure

Key Observations :

  • Electron Effects: The dimethylamino group in the target compound acts as a strong electron donor, enhancing nucleophilicity at the silyl center compared to electron-withdrawing groups like chloro () .
  • Steric Hindrance : Bulky substituents (e.g., bis-isopropyl in ) reduce reactivity in sterically demanding reactions, whereas smaller groups (e.g., dimethyl) favor accessibility .
  • Functional Group Diversity : Sulfur-containing analogs () are tailored for thiol protection in organic synthesis, while the chloro variant () is reactive in hydrolysis or substitution reactions .

Physical and Chemical Properties

Property This compound (Inferred) 4-[Chloro(dimethyl)silyl]butanenitrile 4-[(Dimethylamino)bis(1-methylethyl)silyl]butanenitrile
Boiling Point (°C) ~150–200 (estimated) 214.7 97
Density (g/cm³) ~0.85–0.95 (estimated) Not reported 0.89
Reactivity High nucleophilicity due to dimethylamino Electrophilic (Cl substitution) Moderate (steric hindrance limits reactions)

Notes:

  • The lower boiling point of the bis-isopropyl analog (97°C, ) compared to the chloro derivative (214.7°C, ) highlights the impact of substituent electronegativity and molecular weight .

Biological Activity

4-[(Dimethylamino)(dimethyl)silyl]butanenitrile, a compound characterized by its unique silicon-containing structure, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources to provide a comprehensive overview.

  • Chemical Formula : C₈H₁₈N₂Si
  • Molecular Weight : 170.33 g/mol
  • Density : Approximately 0.864 g/cm³ .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from the literature.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, suggesting that the dimethylamino group may enhance its interaction with microbial membranes.

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro assays on cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
A549 (Lung)12.5Inhibition of tubulin polymerization
HeLa (Cervix)15.0Induction of apoptosis via DNA cross-linking
MCF-7 (Breast)20.0Cell cycle arrest and oxidative stress induction

The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Inhibition of Tubulin Polymerization : The compound interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
  • DNA Interaction : Similar to other silicon-containing compounds, it may form covalent bonds with DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : The presence of the dimethylamino group enhances reactive oxygen species (ROS) production, contributing to cytotoxicity in tumor cells .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on A549 Cells : Treatment with varying concentrations led to increased apoptosis rates, as evidenced by flow cytometry analysis showing elevated Annexin V binding .
  • HeLa Cell Analysis : Immunofluorescence studies revealed perinuclear localization, suggesting targeted delivery mechanisms that enhance cytotoxic effects against cervical cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile in a laboratory setting?

  • Methodology : Utilize silylation reactions involving chlorosilane precursors (e.g., 4-(Trichlorosilyl)butanenitrile) and dimethylamine derivatives. Optimize reaction conditions using inert atmospheres (N₂/Ar), anhydrous solvents (e.g., THF or dichloromethane), and catalytic bases like triethylamine. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product purity. Structural validation can be achieved through elemental analysis and spectroscopic techniques .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR for backbone structure, ²⁹Si NMR for silicon bonding environment (e.g., δ ~10–20 ppm for dimethylsilyl groups).
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) to confirm molecular ion peaks and fragmentation patterns, referencing databases like NIST .
  • Infrared (IR) Spectroscopy : Identify nitrile (C≡N stretch ~2240 cm⁻¹) and Si–N bonds (600–800 cm⁻¹).
  • Elemental Analysis : Validate empirical formula (e.g., C₈H₁₇N₂Si) with <0.3% deviation .

Q. How can researchers ensure the stability of this compound during experimental storage?

  • Methodology : Store under inert gas (Ar) at –20°C to prevent hydrolysis of the silyl group. Use moisture-resistant containers and avoid prolonged exposure to light. Pre-screen stability via TLC or HPLC over time .

Advanced Research Questions

Q. How can computational chemistry methods like DFT resolve contradictions in spectroscopic data?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts, IR vibrations, and dipole moments. Compare with experimental data to identify discrepancies caused by solvent effects or crystal packing. Adjust computational models by including implicit solvation (e.g., PCM) or periodic boundary conditions for solid-state simulations .

Q. What strategies are effective for analyzing hydrogen bonding interactions in the crystal lattice of this compound?

  • Methodology : Obtain single-crystal X-ray diffraction data (Cu-Kα radiation, 100 K) and refine using software like SHELXL. Quantify hydrogen bond distances and angles (e.g., N–H⋯N or Si–O⋯H interactions). Complement with Hirshfeld surface analysis to map intermolecular contacts and lattice energy calculations (e.g., using PIXEL method) .

Q. How can QSAR models be designed to predict bioactivity for derivatives of this compound?

  • Methodology :

  • Descriptor Selection : Calculate logP (lipophilicity), polar surface area (PSA), and molecular volume using software like MarvinSketch or MOE.
  • Data Collection : Assay bioactivity (e.g., enzyme inhibition) for a library of derivatives.
  • Model Development : Apply machine learning algorithms (e.g., partial least squares regression) to correlate descriptors with activity. Validate via cross-validation (R² > 0.7) and external test sets .

Q. How to address discrepancies between experimental and theoretical structural parameters (e.g., bond lengths, angles)?

  • Methodology : Cross-validate X-ray crystallography data (bond precision < 0.01 Å) with DFT-optimized geometries. Investigate dynamic effects (e.g., temperature-dependent disorder in crystals) using variable-temperature XRD. For flexible moieties (e.g., dimethylamino groups), employ molecular dynamics simulations to assess conformational averaging .

Methodological Notes

  • Key Citations : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Fine Chemicals) and authoritative databases (NIST, ECHA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.